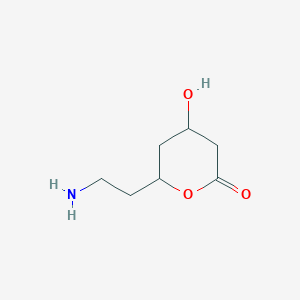

(4R,6R)-6-(2-Aminoethyl)-4-hydroxytetrahydro-2H-pyran-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4R,6R)-6-(2-Aminoethyl)-4-hydroxytetrahydro-2H-pyran-2-one is a chiral compound with significant importance in various fields of chemistry and biology This compound is known for its unique structural features, which include a tetrahydropyran ring and an aminoethyl side chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4R,6R)-6-(2-Aminoethyl)-4-hydroxytetrahydro-2H-pyran-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the catalytic hydrogenation of a precursor compound using Raney nickel as a catalyst. The reaction conditions often include a suitable solvent, such as a lower alcohol, and are carried out under controlled temperature and pressure to ensure the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

(4R,6R)-6-(2-Aminoethyl)-4-hydroxytetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

Substitution: The aminoethyl side chain can participate in substitution reactions, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts like palladium or platinum. The reaction conditions are tailored to achieve the desired transformation while maintaining the integrity of the chiral centers .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type.

Applications De Recherche Scientifique

(4R,6R)-6-(2-Aminoethyl)-4-hydroxytetrahydro-2H-pyran-2-one has several applications in scientific research:

Chemistry: It serves as a chiral building block for the synthesis of complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals .

Mécanisme D'action

The mechanism of action of (4R,6R)-6-(2-Aminoethyl)-4-hydroxytetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl side chain and hydroxyl group play crucial roles in binding to these targets, leading to modulation of their activity. The compound’s chiral centers contribute to its specificity and potency in these interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- tert-Butyl 2-[(4R,6R)-6-(2-Aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

- 2-[(4R,6R)-6-(2-Aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid tert-Butyl Ester

Uniqueness

Compared to similar compounds, (4R,6R)-6-(2-Aminoethyl)-4-hydroxytetrahydro-2H-pyran-2-one stands out due to its unique combination of a tetrahydropyran ring and an aminoethyl side chain. This structural feature imparts distinct reactivity and binding properties, making it valuable in various applications .

Activité Biologique

(4R,6R)-6-(2-Aminoethyl)-4-hydroxytetrahydro-2H-pyran-2-one is a compound that has garnered attention for its potential biological activities. This compound belongs to the class of 4-hydroxy-2H-pyran-2-ones, which are known for various pharmacological effects. The following sections will detail its biological activities, including mechanisms of action, therapeutic potentials, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 676260-70-1 |

| Molecular Formula | C₇H₁₃NO₃ |

| Molecular Weight | 159.183 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 354.8 ± 22.0 °C |

| Flash Point | 168.4 ± 22.3 °C |

The biological activity of this compound is primarily linked to its interaction with various biological pathways:

- Inhibition of p38 MAP Kinase : This compound has been studied for its ability to inhibit p38 MAP kinase, a critical enzyme involved in inflammatory responses and cytokine production. Inhibitors of this pathway have shown promise in treating autoimmune diseases by reducing pro-inflammatory cytokines like IL-1β and TNFα .

- Antioxidant Properties : Compounds similar to this compound exhibit antioxidant activity, which can protect cells from oxidative stress and damage .

- Cytoprotective Effects : Research indicates that this compound may have cytoprotective effects in various cell types, potentially aiding in the prevention of cell death under stress conditions .

Therapeutic Potentials

The therapeutic applications of this compound are broadening due to its diverse biological activities:

- Anti-inflammatory Agents : Given its role in inhibiting p38 MAP kinase, this compound could be developed as a treatment for inflammatory conditions such as rheumatoid arthritis .

- Neuroprotective Agents : Its antioxidant properties suggest potential use in neurodegenerative diseases where oxidative stress is a contributing factor .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

- Synthesis and Activity Study : A study on the synthesis of various 4-hydroxy-2H-pyran-2-one derivatives demonstrated their potential as anti-inflammatory agents through p38 MAP kinase inhibition .

- Pharmacokinetic Profiles : Research focusing on structural modifications of similar compounds has led to improved pharmacokinetic profiles, enhancing bioavailability and efficacy in vivo .

- Comparative Analysis : A comparative study between this compound and other derivatives showed that modifications at the aminoethyl group can significantly affect the biological activity and selectivity towards specific targets .

Propriétés

IUPAC Name |

6-(2-aminoethyl)-4-hydroxyoxan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c8-2-1-6-3-5(9)4-7(10)11-6/h5-6,9H,1-4,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVZJVWQCGAIPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)OC1CCN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.